molecular formula C16H17ClN2O2 B251785 2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

Cat. No. B251785
M. Wt: 304.77 g/mol
InChI Key: KXBLIBPYONURTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide, also known as TAK-659, is a compound that belongs to the family of pyridinecarboxamides. It has been studied extensively for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide exerts its pharmacological effects by inhibiting the activity of several kinases, including BTK, FLT3, and JAK3. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. FLT3 is a receptor tyrosine kinase that is overexpressed in several hematological malignancies. JAK3 is a tyrosine kinase that is involved in the regulation of immune responses. Inhibition of these kinases by 2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide leads to the suppression of immune responses and cell proliferation, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of B-cells and induce apoptosis in B-cell malignancies. 2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide has also been shown to suppress the production of pro-inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases. Additionally, 2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide has been shown to have anti-tumor effects in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide has several advantages for lab experiments. It is a highly selective inhibitor of BTK, FLT3, and JAK3, which makes it a valuable tool for studying the role of these kinases in various diseases. 2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects are not fully understood. Additionally, 2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for the study of 2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide. One potential direction is the development of 2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide as a therapeutic agent for the treatment of B-cell malignancies, autoimmune disorders, and inflammatory diseases. Another direction is the study of the pharmacological effects of 2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide in combination with other drugs, which may enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the pharmacological effects of 2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide and its potential clinical applications.

Synthesis Methods

The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide involves the reaction of 2-chloro-4,6-dimethylphenol with 2-amino-6-methylpyridine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid and acetic anhydride to yield 2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide. This process has been optimized to achieve high yield and purity of the final product.

Scientific Research Applications

2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have inhibitory effects on several kinases, including BTK, FLT3, and JAK3, which are involved in the regulation of immune responses and cell proliferation. 2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide has been studied for its potential use in the treatment of B-cell malignancies, autoimmune disorders, and inflammatory diseases.

properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C16H17ClN2O2/c1-10-7-11(2)16(13(17)8-10)21-9-15(20)19-14-6-4-5-12(3)18-14/h4-8H,9H2,1-3H3,(H,18,19,20)

InChI Key

KXBLIBPYONURTD-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)COC2=C(C=C(C=C2Cl)C)C

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)COC2=C(C=C(C=C2Cl)C)C

Origin of Product

United States

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